molecular formula C27H22F3N3O2 B2641856 3-(3-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185045-18-4

3-(3-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2641856
CAS No.: 1185045-18-4
M. Wt: 477.487
InChI Key: QDILVVHDRIPOPA-UHFFFAOYSA-N
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Description

3-(3-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C27H22F3N3O2 and its molecular weight is 477.487. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Substitution in Indoles

Research by Biswas and Jackson (1969) explored electrophilic substitution in indoles, revealing the formation of 3-benzyl-2-p-methoxybenzylindole through specific reactions involving Grignard derivatives and benzyl chloride. This study confirms the complexity of electrophilic substitution in the context of 3-substituted indoles, providing insights into reaction mechanisms that could be relevant to the synthesis and functionalization of the target compound (Biswas & Jackson, 1969).

Synthesis of Ellipticine

Miki, Hachiken, and Yanase (2001) documented the synthesis of ellipticine, a process involving the reaction of 1-benzyl- and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with specific reagents to yield 2-acylindole-3-carboxylic acids. This methodology showcases the potential for creating complex heterocyclic compounds that might share mechanistic or structural similarities with the target molecule (Miki, Hachiken, & Yanase, 2001).

Molecular and Spectroscopic Analysis

Beytur and Avinca (2021) conducted a molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted compounds. Their research involved DFT calculations to investigate the electronic properties and spectroscopic behaviors of newly synthesized compounds, providing a foundation for understanding the physical and chemical characteristics of complex molecules like the target compound (Beytur & Avinca, 2021).

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-8-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3N3O2/c1-17-9-10-23-22(11-17)24-25(33(23)15-18-5-3-7-20(12-18)27(28,29)30)26(34)32(16-31-24)14-19-6-4-8-21(13-19)35-2/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDILVVHDRIPOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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